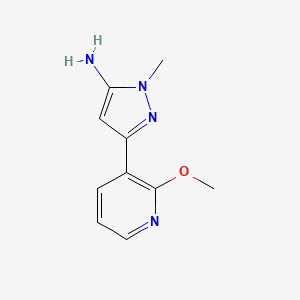

3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

5-(2-methoxypyridin-3-yl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H12N4O/c1-14-9(11)6-8(13-14)7-4-3-5-12-10(7)15-2/h3-6H,11H2,1-2H3 |

InChI Key |

ZPSQYZCRDUADSK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(N=CC=C2)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents under acidic or basic conditions . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.

Major Products Formed

Oxidation: Formation of 3-(2-hydroxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine.

Reduction: Formation of 3-(2-methoxypiperidin-3-yl)-1-methyl-1h-pyrazol-5-amine.

Substitution: Formation of 3-(2-halopyridin-3-yl)-1-methyl-1h-pyrazol-5-amine.

Scientific Research Applications

3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Structure : Features a tert-butyl group at position 3 and a 4-methoxybenzyl substituent on the amine .

- Synthesis : Prepared via a one-pot condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by NaBH₄ reduction (88% yield) .

- The 4-methoxybenzyl group introduces aromatic π-stacking capabilities, which may enhance binding to hydrophobic pockets in enzymes .

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-2-(4-(thieno[3,2-d]pyrimidin-4-yl)phenyl)acetamide

- Structure: Integrates a thienopyrimidinyl-acetamide extension, forming a larger heterocyclic system .

- Biological Relevance: Demonstrated activity as a tropomyosin receptor kinase (TRK) inhibitor, with the thienopyrimidine moiety enabling π-π interactions in ATP-binding pockets .

1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine

Key Findings and Implications

- Substituent Effects :

- Methoxypyridinyl : Enhances solubility and electronic modulation, critical for target engagement in polar active sites.

- Chlorophenyl/tert-Butyl : Increase hydrophobicity, favoring membrane permeability but risking off-target binding.

- Synthetic Accessibility : The target compound’s methoxypyridine group may require regioselective synthesis, whereas tert-butyl and chlorophenyl analogues are more straightforward to functionalize .

- Biological Potential: Thienopyrimidine hybrids (e.g., ) highlight the pyrazole scaffold’s versatility in drug design, though the target compound’s smaller size may offer advantages in metabolic stability.

Biological Activity

3-(2-Methoxypyridin-3-yl)-1-methyl-1H-pyrazol-5-amine, also known by its CAS number 1339624-34-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- Purity : ≥98%

- CAS Number : 1339624-34-8

The compound features a pyrazole ring substituted with a methoxypyridine moiety, which is significant for its biological interactions.

The biological activity of this compound has been associated with several mechanisms:

- PDE Inhibition : Similar compounds have shown potential as phosphodiesterase (PDE) inhibitors, which can influence various signaling pathways involved in cardiovascular health and neuroprotection .

- Antiparasitic Activity : Research into related pyrazole derivatives indicates potential antiparasitic effects, particularly against malaria parasites by targeting specific metabolic pathways .

In Vitro Studies

In vitro assays have demonstrated that derivatives of pyrazole compounds can exhibit significant activity against various cancer cell lines and infectious agents. The incorporation of specific functional groups, such as methoxy and pyridine, enhances the solubility and bioavailability of these compounds .

In Vivo Studies

Preclinical studies have suggested that certain analogs of pyrazole compounds can effectively lower blood pressure in hypertensive models, indicating their potential therapeutic applications in managing cardiovascular diseases .

Case Studies

- PDE5 Inhibition : A study reported the development of a series of aminopyridopyrazinones that included similar structural motifs to this compound. These compounds demonstrated robust PDE5 inhibition and were effective in lowering blood pressure in spontaneously hypertensive rat models .

- Antimalarial Activity : Another research effort focused on optimizing dihydroquinazolinone derivatives for antimalarial activity, revealing that modifications to the molecular structure significantly impacted their efficacy against Plasmodium falciparum. This highlights the importance of structural diversity in enhancing biological activity against parasites .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| This compound | PDE5 Inhibition | TBD | |

| Dihydroquinazolinone derivative | Antimalarial | 0.010 | |

| Aminopyridopyrazinone derivative | Blood Pressure Lowering | TBD |

Table 2: Structural Features Influencing Biological Activity

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group | Enhances solubility and permeability |

| Pyridine Ring | Improves interaction with biological targets |

| Pyrazole Core | Essential for biological activity |

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methoxypyridin-3-yl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions or reductive amination. For example, solvent-free one-pot methods (used for analogous pyrazole derivatives) involve:

- Step 1: Condensation of a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-5-amine) with 2-methoxypyridine-3-carbaldehyde under reflux.

- Step 2: In situ reduction of the intermediate imine using sodium borohydride or catalytic hydrogenation .

Key Variables: - Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification. Solvent-free conditions reduce side products .

- Temperature: Elevated temperatures (80–100°C) accelerate condensation but may degrade thermally sensitive groups .

Yield Optimization Table:

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Solvent-free one-pot | 75–85 | >95 | Minimal purification | |

| Multi-step (DMF) | 60–70 | 90 | Scalability |

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

Methodological Answer: Use a combination of spectroscopic and crystallographic methods:

- NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine and pyrazole rings .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for refinement. The methoxypyridine group may induce planarity, affecting packing patterns .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₁₃N₄O: 217.11 g/mol).

Data Interpretation Tip:

Compare experimental NMR shifts with computed values (DFT/B3LYP) to validate assignments, especially for tautomeric forms .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxypyridine and methylpyrazole groups influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution, while the methylpyrazole’s amine acts as a directing group. For Suzuki-Miyaura coupling:

- Site Selectivity: Bromination occurs preferentially at the pyridine’s 5-position (para to methoxy) due to resonance stabilization .

- Catalytic System: Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C) for aryl boronic acid coupling. Monitor by TLC to prevent over-reaction .

Mechanistic Insight:

The methoxy group’s +M effect increases electron density at the pyridine’s ortho/para positions, enhancing oxidative addition with Pd(0) .

Q. How can computational modeling predict biological target interactions, and what parameters are essential for docking studies?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs, as pyrazole derivatives often modulate these .

- Docking Workflow:

- Protein Preparation: Retrieve target PDB (e.g., 1XKK for kinase), remove water, add hydrogens.

- Ligand Optimization: Minimize energy (MMFF94 force field) and generate tautomers .

- Grid Box: Center on ATP-binding site (coordinates: x=15.2, y=22.7, z=18.3).

- Scoring: Use AutoDock Vina; validate with RMSD <2.0 Å .

Validation:

Compare docking poses with crystallographic data for 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (PDB: Y0H) to assess predictive accuracy .

Q. How should researchers resolve contradictions in biological activity data between in vitro and cell-based assays?

Methodological Answer:

- In Vitro vs. Cellular Discrepancies: Example: High enzyme inhibition (IC₅₀ = 50 nM) but low cellular efficacy (EC₅₀ >1 µM).

Possible Causes: - Membrane Permeability: Calculate logP (ClogP ≈2.1) and use Caco-2 assays to assess transport .

- Metabolic Stability: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS .

Mitigation Strategies: - Introduce prodrug moieties (e.g., acetylated amine) to enhance permeability .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the pyrazole ring?

Methodological Answer:

- Directing Groups: The 5-amino group directs electrophiles to the 4-position. For nitration:

- Use HNO₃/H₂SO₄ at 0°C to minimize decomposition.

- Confirm regiochemistry via NOE NMR (H-4 couples with H-3′) .

- Competing Effects: Methoxypyridine’s electron donation may compete; use DFT calculations (M06-2X/6-311+G**) to map charge distribution .

Data Contradiction Analysis Example:

If XRD shows a planar pyridine ring but DFT predicts slight puckering:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.